1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate
Overview
Description
“1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate” is a chemical compound with the empirical formula C8H16N2O4 . It has been used in the synthesis of novel N-substituted piperidine-3-carboxylic acid derivatives, which have been evaluated for anticonvulsant activity .
Synthesis Analysis
The synthesis of related compounds involves the creation of Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid . These compounds were characterized and screened for anticonvulsant activity .Molecular Structure Analysis
The molecular structure of “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate” can be represented by the SMILES stringO=C(O)C(CCC1)CN1CC(N)=O.O
. Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate” are not detailed, related compounds have been used as reactants for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 204.22 .Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
The pharmaceutical applications of synthetic and natural piperidines were also covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This information is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
While specific applications of “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate” are not readily available, piperidine derivatives, in general, have a wide range of applications, particularly in the pharmaceutical industry . Here are some potential applications based on the properties of piperidine derivatives:
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Pharmaceuticals : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
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Alkaloids : Piperidine derivatives are also found in alkaloids , which are naturally occurring compounds mostly derived from plants. Alkaloids have a wide range of pharmacological effects.
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Synthesis of Biologically Active Piperidines : Piperidines are used as substrates for the synthesis of biologically active piperidines . These compounds have potential applications in drug discovery and development.
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Pim-1 Inhibitors : Piperidine derivatives can be used as reactants for the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase, and inhibitors of this enzyme have potential applications in cancer therapy.
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Selective GPR119 Agonists : Piperidine derivatives can also be used to synthesize selective GPR119 agonists . GPR119 is a receptor that is involved in glucose homeostasis, and agonists for this receptor could have potential applications in the treatment of type II diabetes.
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α-Arylation of Aldehydes : Piperidine derivatives can be used as reactants for α-arylation of aldehydes . This is a type of chemical reaction that is used in organic synthesis.
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Pim-1 Inhibitors : Piperidine derivatives can be used as reactants for the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase, and inhibitors of this enzyme have potential applications in cancer therapy.
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Selective GPR119 Agonists : Piperidine derivatives can also be used to synthesize selective GPR119 agonists . GPR119 is a receptor that is involved in glucose homeostasis, and agonists for this receptor could have potential applications in the treatment of type II diabetes.
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α-Arylation of Aldehydes : Piperidine derivatives can be used as reactants for α-arylation of aldehydes . This is a type of chemical reaction that is used in organic synthesis.
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Enantioselective α-benzylation of Aldehydes : Piperidine derivatives can be used in photoredox organocatalysis for enantioselective α−benzylation of aldehydes .
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Enantioselective α−triflouromethylation of Aldehydes : Piperidine derivatives can be used for enantioselective α−triflouromethylation of aldehydes .
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Synthesis of (S)-quinuclidine-2-carboxylic Acid : Piperidine derivatives can be used as building blocks in the synthesis of (S)-quinuclidine-2-carboxylic acid .
Future Directions
While specific future directions are not mentioned, the development of novel antiepileptic drugs with improved efficacy, considerable tolerability, and lower toxicity is a paramount necessity . The study of “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate” and related compounds could contribute to this field .
properties
IUPAC Name |
1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.H2O/c9-7(11)5-10-3-1-2-6(4-10)8(12)13;/h6H,1-5H2,(H2,9,11)(H,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRFXZSQRTZBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate | |
CAS RN |
1609395-21-2 | |
Record name | 3-Piperidinecarboxylic acid, 1-(2-amino-2-oxoethyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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